molecular formula C13H11FOS B6373738 3-Fluoro-4-(2-methylthiophenyl)phenol CAS No. 1261961-37-8

3-Fluoro-4-(2-methylthiophenyl)phenol

Cat. No.: B6373738
CAS No.: 1261961-37-8
M. Wt: 234.29 g/mol
InChI Key: OSCRDYRVIPEIFQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methylthiophenyl)phenol is an organic compound that belongs to the class of phenols It features a fluorine atom at the third position and a 2-methylthiophenyl group at the fourth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 3-Fluoro-4-(2-methylthiophenyl)phenol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-methylthiophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

3-Fluoro-4-(2-methylthiophenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methylthiophenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The 2-methylthiophenyl group may contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(3-methylthiophenyl)phenol
  • 2-Fluoro-4-(2-methylthiophenyl)phenol
  • 2-Fluoro-4-methylphenol

Uniqueness

3-Fluoro-4-(2-methylthiophenyl)phenol is unique due to the specific positioning of the fluorine atom and the 2-methylthiophenyl group on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-fluoro-4-(2-methylsulfanylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c1-16-13-5-3-2-4-11(13)10-7-6-9(15)8-12(10)14/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCRDYRVIPEIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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